

Imidocarb: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Imidocarb
Cat. No.:	B15563879

[Get Quote](#)

An In-depth Review of the Urea Derivative **Imidocarb** and its Application in Veterinary Medicine

Abstract

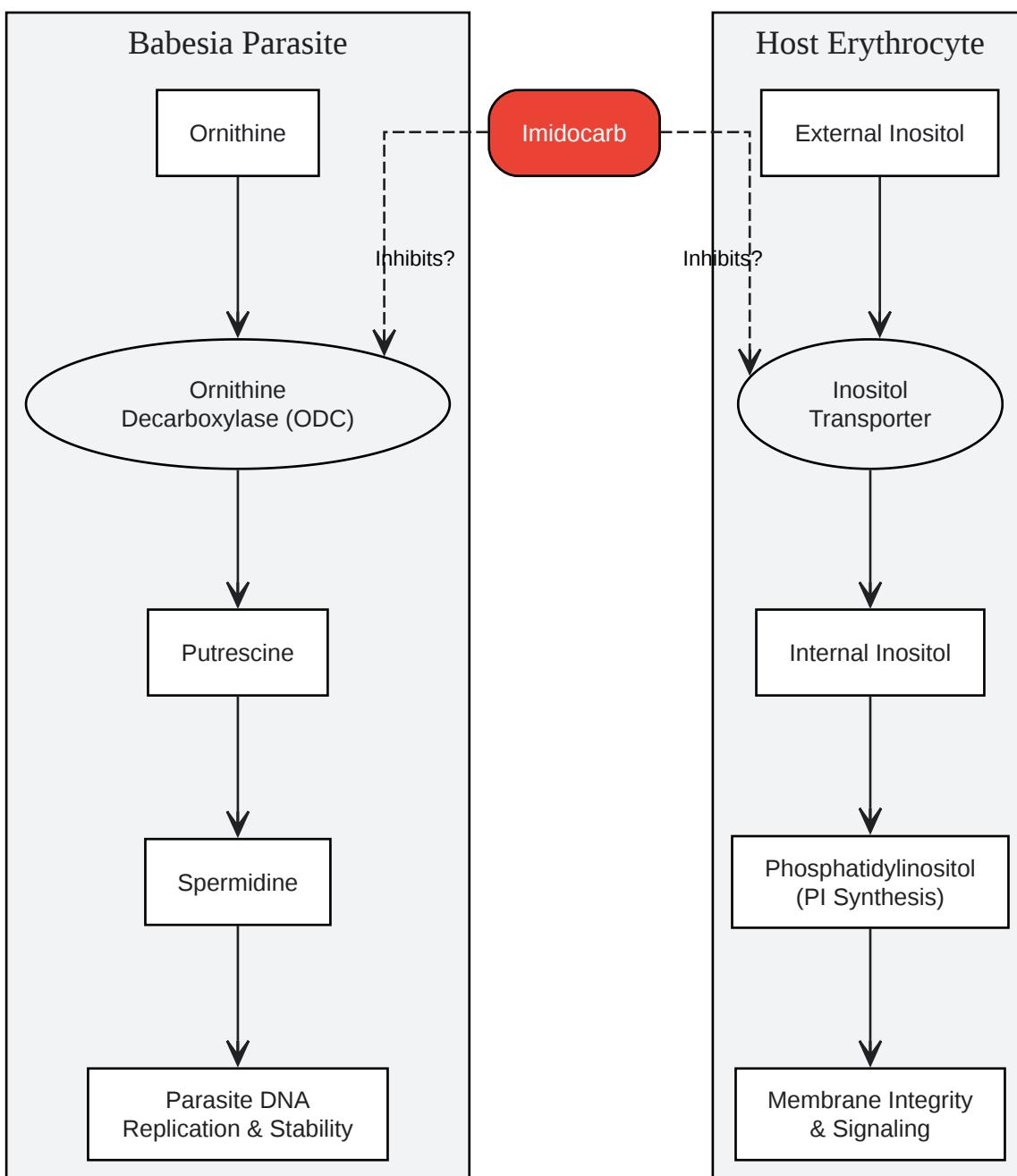
Imidocarb, a synthetic carbanilide derivative of urea, is a cornerstone of veterinary medicine for the treatment and prophylaxis of several protozoal diseases.^{[1][2]} Primarily utilized as its dipropionate salt for parenteral administration, **Imidocarb** exhibits potent activity against intraerythrocytic parasites, most notably Babesia and Anaplasma species, in a wide range of animals including cattle, horses, sheep, and dogs.^{[3][4][5]} Its mechanism of action, while not fully elucidated, is thought to involve the disruption of nucleic acid and polyamine synthesis in the parasite and the inhibition of inositol uptake by the host erythrocyte. The drug is also a known acetylcholinesterase inhibitor, a property linked to its characteristic cholinergic side effects. This guide provides a comprehensive technical overview of **Imidocarb**, detailing its chemical properties, proposed mechanisms of action, pharmacokinetic profiles, and established experimental protocols. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical veterinary therapeutic agent.

Chemical and Physical Properties

Imidocarb is classified as a urea derivative, specifically an N-phenylurea.^[6] Its chemical structure consists of a central urea moiety symmetrically substituted with two phenyl groups, each bearing a 4,5-dihydro-1H-imidazol-2-yl group at the meta-position.

- IUPAC Name: 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea[1][2]
- Molecular Formula: C₁₉H₂₀N₆O[1]
- Molar Mass: 348.410 g·mol⁻¹[1]

For therapeutic use, it is typically formulated as **Imidocarb** dipropionate (C₂₅H₃₂N₆O₅), a water-soluble salt that is administered via intramuscular (IM) or subcutaneous (SC) injection.[7]


Mechanism of Action

The precise parasiticidal mechanism of **Imidocarb** is not fully understood, but several pathways have been proposed.[8] The drug's adverse effects in the host are better characterized and are linked to its anticholinergic properties.

Antiparasitic Action (Proposed)

The primary action of **Imidocarb** is directed against the parasite's ability to replicate within the host's red blood cells. Two main hypotheses exist:

- Interference with Nucleic Acid and Polyamine Synthesis: **Imidocarb** is believed to disrupt the synthesis or function of parasite nucleic acids, thereby inhibiting replication.[8] This may be linked to the disruption of polyamine metabolism, which is critical for cell growth and proliferation. Polyamines like putrescine and spermidine are essential for DNA stabilization and synthesis. By interfering with this pathway, **Imidocarb** could exert a cytostatic or cytotoxic effect on the parasite.
- Inhibition of Inositol Uptake: Another proposed mechanism is the prevention of myo-inositol uptake into the parasite-infected erythrocyte. Protozoa require inositol for the synthesis of phosphatidylinositol (PI) and its derivatives, which are vital components of cell membranes and signaling pathways.[9] By blocking inositol transporters, **Imidocarb** could deprive the parasite of this essential nutrient, leading to metabolic failure.

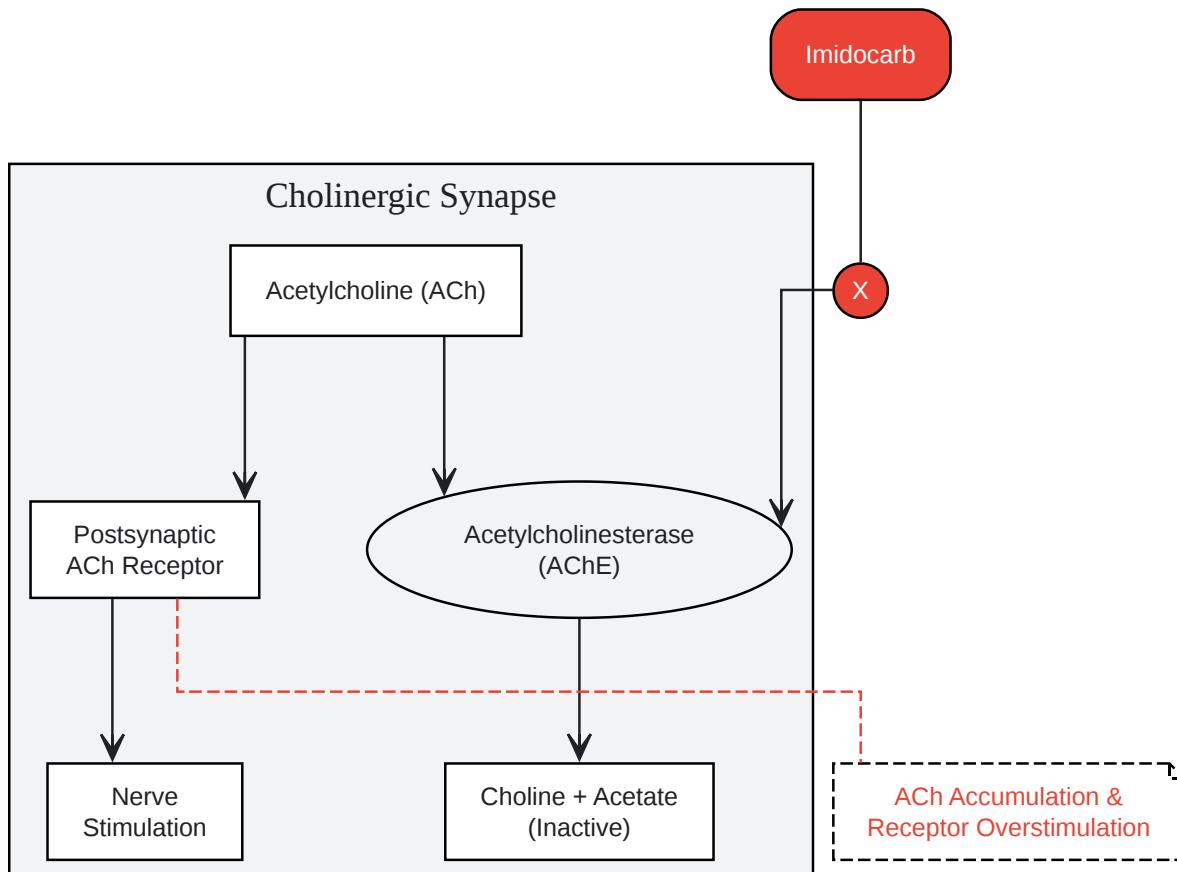

[Click to download full resolution via product page](#)

Fig. 1: Proposed Antiparasitic Mechanisms of **Imidocarb**.

Host Cholinergic Effects

In the host animal, **Imidocarb** acts as an acetylcholinesterase (AChE) inhibitor.[1][10] Acetylcholinesterase is the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, **Imidocarb** causes an

accumulation of ACh, leading to overstimulation of muscarinic and nicotinic receptors. This results in the classic cholinergic side effects observed clinically, such as salivation, lacrimation, urination, defecation (SLUD), and vomiting.[10][11]

[Click to download full resolution via product page](#)

Fig. 2: Mechanism of **Imidocarb**-Induced Cholinergic Toxicity.

Pharmacokinetics and Pharmacodynamics

Imidocarb is rapidly absorbed following SC or IM injection. It is characterized by a wide volume of distribution and a long elimination half-life, which contributes to its persistent prophylactic activity.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters and quantitative data from toxicity studies.

Parameter	Species	Dose & Route	Value	Reference
C _{max}	Cattle	3.0 mg/kg SC	2257.5 ± 273.62 ng/mL	[12][13]
T _{max}	Cattle	3.0 mg/kg SC	2.14 ± 0.67 h	[12][13]
T _{1/2}	Cattle	3.0 mg/kg SC	31.77 ± 25.75 h	[12][13]
AUC _{0-t}	Cattle	3.0 mg/kg SC	14553.95 ± 1946.85 ng·h/mL	[12][13]
C _{max}	Sheep	4.5 mg/kg IM	7.9 µg/mL	[12]
T _{max}	Sheep	4.5 mg/kg IM	~4 h	[12]

Table 1. Pharmacokinetic Parameters of **Imidocarb** in Livestock.

Study Type	Species	Dose & Route	Key Findings	Reference
90-Day Oral Toxicity	Dog	5, 20, 80 mg/kg/day	Target organs: liver & intestines. Deaths occurred at 80 mg/kg.	[5][14]
SC Safety Study	Dog	2.2, 5.5, 7.7, 9.9 mg/kg (x2)	Slight increase in ALT and AST at 9.9 mg/kg.	[5][14]
Cholinesterase Inhibition	Dog	6.5 mg/kg IV	Plasma ChE reduced to 61.5% of normal at 4-6h.	[11]
Cholinesterase Inhibition	Dog	6.5 mg/kg IM	Plasma ChE reduced to 66% of normal at 4h.	[11]

Table 2. Summary of Quantitative Toxicology and Pharmacodynamic Data.

Clinical Use and Dosage

Imidocarb is indicated for the treatment of babesiosis and anaplasmosis. Dosages vary significantly by species and intended use (treatment vs. prevention). Intravenous administration is strictly contraindicated.[5][15]

Species	Indication	Dosage Regimen	Reference
Cattle	Babesiosis (Treatment)	1.0 mL / 100 kg BW, SC	[5]
Babesiosis (Prevention)	2.5 mL / 100 kg BW, SC		[5]
Anaplasmosis (Treatment)	2.5 mL / 100 kg BW, SC		[5]
Horse	Babesia caballi	2.0 mL / 100 kg BW, IM, for 2 days	[5]
Theileria equi	3.5 mL / 100 kg BW, IM, 4 times at 72h intervals		[5]
Dog	Babesiosis	0.5 mL / 10 kg BW, SC or IM, 2 doses 14 days apart	[5]
Sheep	Babesiosis/Anaplasmosis	1.0 mL / 100 kg BW, IM	[5]

Table 3. Standard Therapeutic Dosages of **Imidocarb** Dipropionate (120 mg/mL solution).

Resistance

While generally effective, treatment failures have been reported, suggesting the potential for emerging resistance. In a case study involving *Babesia canis*, a dog required multiple, escalating doses of **Imidocarb** before treatment was ultimately changed to an

atovaquone/azithromycin combination to resolve the infection.[8][16] The molecular mechanisms of **Imidocarb** resistance in protozoa have not yet been identified, though strain-to-strain variability in susceptibility is suspected.[8][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols from key studies on **Imidocarb**.

Pharmacokinetic Study in Cattle

This protocol was designed to determine the pharmacokinetic parameters of **Imidocarb** following subcutaneous injection in healthy cattle.[12][13][15]

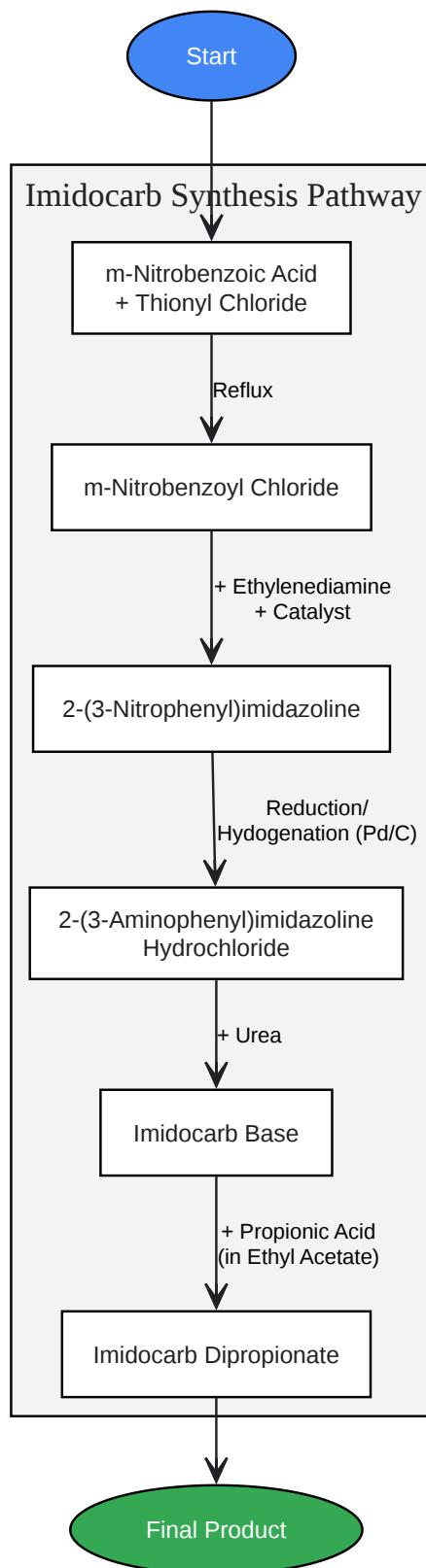
- Subjects: 48 healthy cattle (24 male, 24 female), ~6 months old, weighing 180 ± 15 kg.
- Treatment: A single subcutaneous injection of **Imidocarb** dipropionate at a dose of 3.0 mg/kg body weight.
- Sample Collection: Blood samples (10-15 mL) were collected from the jugular vein into EDTA-containing tubes at specified time points: 0 (pre-dose), 10 min, 30 min, 1, 2, 4, 6, 8, 10, 12, 24, 48, 72, and 96 hours post-administration.
- Sample Processing: Plasma was separated by centrifugation at $1500 \times g$ for 10 minutes and stored at -20°C until analysis.
- Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
 - Ionization: Positive ion electrospray ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM).
 - Parent Ion: m/z 175 ($[\text{M}+2\text{H}]^{2+}$).
 - Daughter Ions: m/z 162 (quantitative) and m/z 188 (qualitative).

- Parameters: Capillary voltage 2.43 kV; Cone voltage 30 V; Desolvation temperature 500°C.
- Data Analysis: Pharmacokinetic parameters (C_{max} , T_{max} , $T_{1/2}$, AUC) were calculated using non-compartmental analysis.

[Click to download full resolution via product page](#)

Fig. 3: Experimental Workflow for Cattle Pharmacokinetic Study.

Efficacy Trial in Dogs with Babesia gibsoni


This study compared the efficacy of three different treatment protocols for naturally occurring Babesia gibsoni infection in dogs.[\[18\]](#)

- Subjects: 18 client-owned dogs with confirmed *B. gibsoni* infection.
- Experimental Design: Dogs were randomly assigned to one of three treatment groups (n=6 per group).
 - Group I: **Imidocarb** dipropionate (6 mg/kg, IM), administered as two doses 14 days apart.
 - Group II: Diminazene aceturate (3.5 mg/kg, IM) on day 1, followed by **Imidocarb** dipropionate (6 mg/kg, IM) on day 2.
 - Group III: Same as Group II, with the addition of Clindamycin (30 mg/kg, PO, q12h) for 14 days.
- Evaluation:
 - Baseline (Day 0): Full clinical examination, complete blood count (CBC), serum biochemistry, and parasite detection via microscopy and PCR.

- Follow-up (Day 21): The same examinations were repeated to assess clinical and clinicopathological improvement and parasite clearance.
- Outcome Measures: Efficacy was determined by comparing the remission of clinical signs (e.g., fever, anorexia, pale mucous membranes) and normalization of hematological parameters (e.g., platelet count, hematocrit) between groups.

Synthesis of Imidocarb Dipropionate

A patented method describes the synthesis of **Imidocarb**, which can be adapted to produce the dipropionate salt.^[19] The general workflow involves the creation of a key intermediate, 2-(3-aminophenyl)imidazoline, followed by a reaction with a urea source.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Imidocarb - Wikipedia [en.wikipedia.org]
- 2. Imidocarb | C19H20N6O | CID 21389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidocarb: a chemoprophylactic experiment with Babesia canis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Imizol® (IMIDOCARB DIPROPIONATE) [dailymed.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for acquiring the phospholipid metabolite inositol in pathogenic bacteria, fungi and protozoa: making it and taking it - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. luvas.edu.in [luvas.edu.in]
- 12. Pharmacokinetics and bioequivalence of two imidocarb formulations in cattle after subcutaneous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 15. protocols.io [protocols.io]
- 16. Repeated imidocarb treatment failure suggesting emerging resistance of Babesia canis in a new endemic area in north-eastern Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidocarb Dipropionate Clears Persistent Babesia caballi Infection with Elimination of Transmission Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. CN102924380A - Preparation method of imidocarb - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [Imidocarb: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15563879#imidocarb-as-a-urea-derivative-in-veterinary-medicine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com